2-(2-氨基-5-甲基-1,3-噻唑-4-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

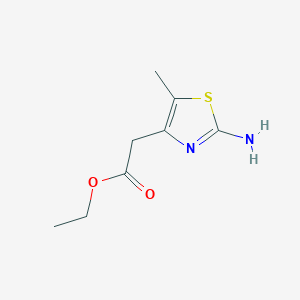

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a unique chemical compound with an empirical formula of C8H12N2O2S and a molecular weight of 200.26 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . Thiazole, a heterocyclic organic compound, is a key component of this compound .

Synthesis Analysis

The synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate involves the conversion of the compound to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a solid substance . It has a molecular weight of 200.26 . The compound is part of the thiazole family, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

合成和结构分析

分子对接和酶抑制: 一项研究详细介绍了 2-[芳基(噻唑-2-基)氨基]乙酸乙酯(2-(2-氨基-5-甲基-1,3-噻唑-4-基)乙酸乙酯的衍生物)的合成,重点介绍了它们的 α-葡萄糖苷酶和 β-葡萄糖苷酶抑制活性。这些化合物显示出显着的抑制作用,其中一种衍生物在 α-葡萄糖苷酶抑制中优于标准的阿卡波糖。分子对接研究揭示了这些化合物与酶活性位点的相互作用,表明在管理糖尿病或其他代谢紊乱中具有潜在应用 (Babar 等人,2017)。

晶体结构测定: 使用 X 射线晶体学解析了相关化合物乙基-[(2-氨基-4-苯基)-5-噻唑基)]乙酸盐的晶体结构。这项研究提供了对分子几何形状的详细见解,展示了由分子内和分子间氢键稳定的非平面排列,这对于理解该化合物的反应性和相互作用至关重要 (DyaveGowda 等人,2002)。

生物活性及应用

抗菌和抗氧化特性: 涉及噻唑并嘧啶衍生物合成的研究(可能包括 2-(2-氨基-5-甲基-1,3-噻唑-4-基)乙酸乙酯)表明具有中等至良好的抗氧化和抗菌活性。这些发现突出了该化合物在开发针对氧化应激和微生物感染的治疗或预防解决方案中的潜力 (Youssef & Amin, 2012)。

杀软体动物特性: 另一项研究探索了噻唑并[5,4-d]嘧啶的衍生物对蜗牛的活性,表明通过靶向中间宿主 B. alexandrina 蜗牛在控制血吸虫病中具有潜在应用。这项研究强调了该化合物在地方病地区为公共卫生工作做出贡献的潜力 (El-bayouki & Basyouni, 1988)。

抗阿米巴活性及细胞毒性: 记录了噻唑衍生物(包括 2-(2-氨基-5-甲基-1,3-噻唑-4-基)乙酸乙酯)的合成和评估,以了解其对多食阿米巴的抗阿米巴活性。某些衍生物显示出有效的杀阿米巴活性,与标准治疗相比细胞毒性较低,表明它是治疗阿米巴感染的安全的替代方案 (Shirai 等人,2013)。

安全和危害

作用机制

Target of Action

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative . Thiazoles are known to interact with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV targets . .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their ability to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. For instance, the synthesis of thiazole derivatives involves vigorous reaction conditions and wastage of solvents and catalysts . .

生化分析

Biochemical Properties

The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCDTMINSVKXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=N1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859521-92-9 |

Source

|

| Record name | ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)

![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)